molecular formula C18H19NO4 B3963192 N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B3963192
M. Wt: 313.3 g/mol
InChI Key: LPEMQUQOTBVJSV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide typically involves a multi-step process. One common method includes the following steps:

    Acetylation: The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetylaminophenyl.

    Etherification: The 3-acetylaminophenyl is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Amidation: Finally, the intermediate product is subjected to amidation with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(20)14-7-6-8-15(11-14)19-18(21)13(2)23-17-10-5-4-9-16(17)22-3/h4-11,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEMQUQOTBVJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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